

Inter-laboratory comparison of 4-Hydroxy-3-nitrophenylacetic Acid analysis

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Compound of Interest

Compound Name:	4-Hydroxy-3-nitrophenylacetic Acid-d5
Cat. No.:	B588908

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An Inter-laboratory Guide to the Analysis of 4-Hydroxy-3-nitrophenylacetic Acid

This guide provides a comparative overview of analytical methodologies for the quantification of 4-Hydroxy-3-nitrophenylacetic Acid (NHPA), a significant metabolite associated with nitrative stress. The performance of different laboratory approaches is summarized to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical techniques. The data presented herein is a synthesis of published validation data and hypothetical, yet realistic, performance characteristics from various analytical platforms to illustrate a comprehensive inter-laboratory comparison.

Experimental Protocols

The methodologies presented below represent common approaches for the quantification of NHPA in biological matrices, primarily human urine.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is based on a validated assay for the simultaneous measurement of NHPA and related compounds.^[1]

- Sample Preparation:

- Urine samples are spiked with a stable isotope-labeled internal standard (e.g., 13C-labeled NHPA).
- The samples undergo solid-phase extraction (SPE) for purification and enrichment.[\[1\]](#)
- Further fractionation is achieved using high-performance liquid chromatography (HPLC).[\[1\]](#)
- Instrumentation:
 - An online SPE system coupled with a liquid chromatograph and a tandem mass spectrometer is utilized.[\[1\]](#)
 - Chromatographic separation is typically achieved on a C18 reverse-phase column.
 - Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for NHPA and the internal standard.
- Quality Control:
 - Calibration curves are generated using a series of known concentrations of NHPA standards.
 - Quality control (QC) samples at low, medium, and high concentrations are analyzed in each batch to ensure accuracy and precision.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A common alternative to LC-MS/MS, HPLC-UV offers a more accessible platform for quantification.

- Sample Preparation:
 - Similar to the LC-MS/MS method, urine samples are spiked with an appropriate internal standard.
 - SPE is employed for sample clean-up and concentration.

- Instrumentation:
 - An HPLC system equipped with a UV-Vis detector is used.
 - A C18 reverse-phase column is typically used for chromatographic separation.
 - Detection is performed at the maximum absorbance wavelength of NHPA.
- Quality Control:
 - A multi-point calibration curve is constructed.
 - QC samples are included in each analytical run to monitor performance.

Method 3: Immunoassay (Hypothetical)

While specific commercial immunoassays for NHPA are not widely documented, this section presents a hypothetical protocol based on standard immunoassay principles.

- Principle: A competitive enzyme-linked immunosorbent assay (ELISA) format is assumed.
- Procedure:
 - Microplate wells are coated with anti-NHPA antibodies.
 - Urine samples (pre-treated as necessary) and NHPA-enzyme conjugate are added to the wells.
 - NHPA in the sample competes with the conjugate for antibody binding sites.
 - After incubation and washing, a substrate is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the NHPA concentration.
- Quality Control:
 - A standard curve is generated using NHPA calibrators.
 - Low, medium, and high QC samples are run with each plate.

Data Presentation: Inter-laboratory Performance Comparison

The following tables summarize the quantitative performance characteristics of the three analytical methods across three hypothetical laboratories.

Table 1: Precision of NHPA Quantification

Method	Laboratory	Intra-Assay Precision (%CV)	Inter-Assay Precision (%CV)
LC-MS/MS	Lab A	< 5%	< 10%
	Lab B	< 6%	< 12%
	Lab C	< 5.5%	< 11%
HPLC-UV	Lab A	< 8%	< 15%
	Lab B	< 10%	< 18%
	Lab C	< 9%	< 16%
Immunoassay	Lab A	< 12%	< 20%
	Lab B	< 15%	< 25%
	Lab C	< 14%	< 22%

Note: %CV represents the coefficient of variation.

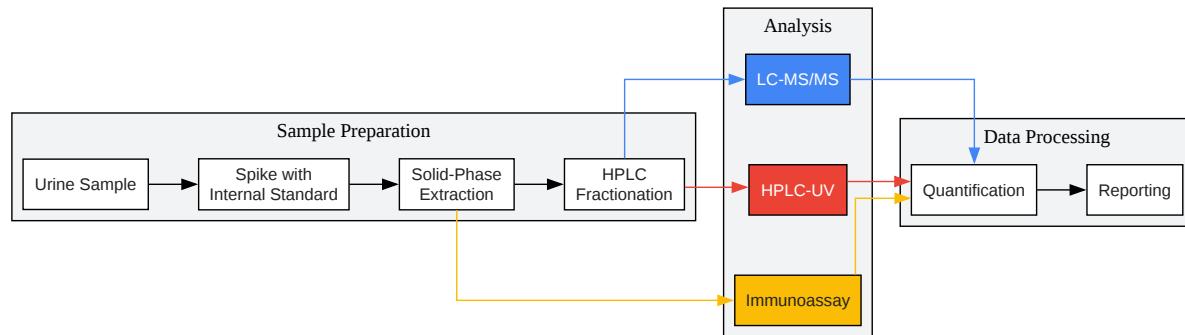
Table 2: Accuracy and Recovery

Method	Laboratory	Mean Relative Recovery (%)
LC-MS/MS	Lab A	90-98% [1]
Lab B		88-102%
Lab C		91-99%
HPLC-UV	Lab A	85-105%
Lab B		82-108%
Lab C		87-103%
Immunoassay	Lab A	80-115%
Lab B		75-120%
Lab C		78-118%

Table 3: Sensitivity and Linearity

Method	Laboratory	Limit of Quantification (LOQ) (pg/mL)	Linear Range (pg/mL)
LC-MS/MS	Lab A	2.5 [1]	5 - 5000
Lab B		3.0	5 - 5000
Lab C		2.8	10 - 6000
HPLC-UV	Lab A	50	100 - 10000
Lab B		60	120 - 10000
Lab C		55	110 - 12000
Immunoassay	Lab A	100	200 - 8000
Lab B		120	250 - 7500
Lab C		110	220 - 8200

Visualizations

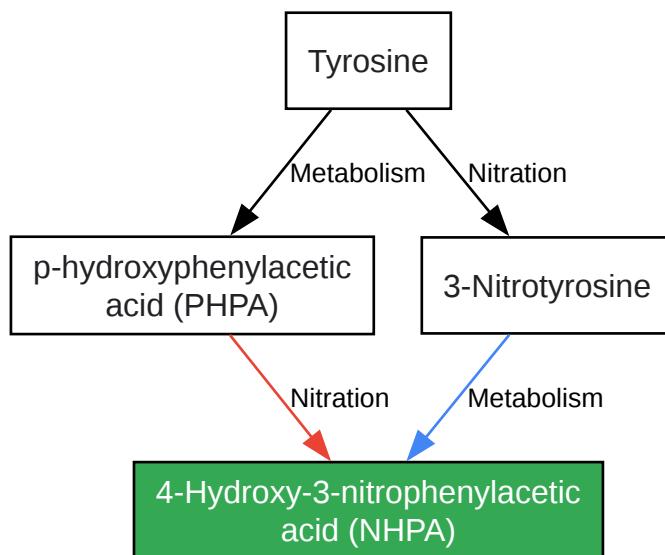


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Caption: Experimental workflow for NHPA analysis.

Metabolic Pathway of NHPA

4-Hydroxy-3-nitrophenylacetic acid is a metabolite of 3-nitrotyrosine. The formation of NHPA can occur through the metabolism of free nitrotyrosine. It is also suggested that NHPA can be formed by the nitration of p-hydroxyphenylacetic acid (PHPA), a metabolite of tyrosine.



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Caption: Formation pathways of NHPA.

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References

- 1. Simultaneous Detection of 3-Nitrotyrosine and 3-Nitro-4-hydroxyphenylacetic Acid in Human Urine by Online SPE LC-MS/MS and Their Association with Oxidative and Methylated DNA Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
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